molecular formula C16H13ClN2O3 B5885843 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5885843
M. Wt: 316.74 g/mol
InChI Key: XYFDZFKZAKZZKV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and nitro group on the benzoyl moiety, attached to a tetrahydroisoquinoline structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzoyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction with tetrahydroisoquinoline. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide, NaOH)

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium

Major Products

    Reduction: 2-(4-chloro-3-aminobenzoyl)-1,2,3,4-tetrahydroisoquinoline

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Isoquinoline derivatives

Scientific Research Applications

2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is primarily determined by its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The chloro group can participate in electrophilic substitution reactions, while the tetrahydroisoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate molecular pathways involved in cell signaling, apoptosis, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
  • 4-Chloro-3-nitrobenzoic acid
  • 2-Chloro-3-nitrobenzoyl chloride

Uniqueness

2-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a chloro and nitro-substituted benzoyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-6-5-12(9-15(14)19(21)22)16(20)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDZFKZAKZZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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